(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid
Overview
Description
(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with diisopropylcarbamoyl and ethoxy groups. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of this compound, also known as [4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon-carbon bonds, which are crucial in various areas of organic chemistry .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This occurs through the SM coupling reaction, which is facilitated by the compound’s interaction with the palladium (II) complex . The new bond formed is a crucial component in the synthesis of various organic compounds .
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction conditions of the SM coupling process . These conditions are known to be exceptionally mild and functional group tolerant , which suggests that the compound may perform well under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Diisopropylcarbamoyl Group: This step involves the reaction of the pyridine derivative with diisopropylcarbamoyl chloride under basic conditions to introduce the diisopropylcarbamoyl group.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the pyridine ring or the carbamoyl group, potentially leading to the formation of reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group makes this compound suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Coupling: Palladium catalysts, base (e.g., potassium carbonate), aryl or vinyl halides.
Major Products:
Oxidation: Boronic esters, borates.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Coupling: Biaryl or bialkyl compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Utilized in the development of diagnostic tools and assays.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
(4-(Diisopropylcarbamoyl)pyridin-3-yl)boronic acid: Lacks the ethoxy group, leading to different reactivity and applications.
(4-(Diisopropylcarbamoyl)-2-methoxypyridin-3-yl)boronic acid: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronate ester: An ester derivative with different stability and reactivity.
Uniqueness: The presence of both diisopropylcarbamoyl and ethoxy groups in (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid provides a unique combination of steric and electronic effects, making it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential in scientific research and industrial applications highlight its significance in the field of organic chemistry.
Properties
IUPAC Name |
[4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4/c1-6-21-13-12(15(19)20)11(7-8-16-13)14(18)17(9(2)3)10(4)5/h7-10,19-20H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZPBKCEGYLFFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OCC)C(=O)N(C(C)C)C(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732015 | |
Record name | {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131735-94-8 | |
Record name | {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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